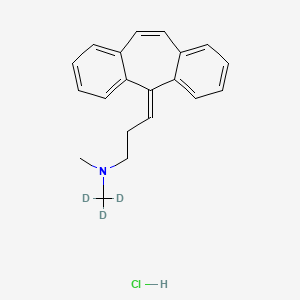

Cyclobenzaprine-d3 Hydrochloride

Descripción general

Descripción

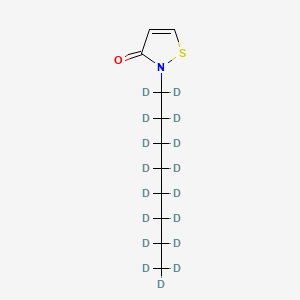

Cyclobenzaprine-d3 Hydrochloride is a muscle relaxant sold under the trade name Flexeril . It is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . It contains three deuterium atoms at the terminal methyl group and is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry .

Synthesis Analysis

A study on the formulation development of sublingual cyclobenzaprine tablets has been conducted . The study involved storing drug-excipient blends with added moisture in closed glass vials at high temperature . A LC-MS/MS method for simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide has been successfully validated .Molecular Structure Analysis

The molecular formula of this compound is C20H21N . It is a tricyclic amine salt .Chemical Reactions Analysis

Cyclobenzaprine interacts with some commonly used pharmaceutical excipients . The results were fairly good in agreement with the cyclobenzaprine hydrochloride-excipient interaction analysis, obtained from DSC, FTIR, and UV-DRS .Physical and Chemical Properties Analysis

The molecular weight of this compound is 314.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

Cyclobenzaprine hydrochloride has been found effective in treating muscle spasms and pain in the neck and low back. Complex methods like clinical evaluations, electromyography, and computer analysis showed significant improvements in patients treated with Cyclobenzaprine hydrochloride, particularly in electromyographic findings (Basmajian Jv, 1978).

Cyclobenzaprine hydrochloride has been used for over a decade to treat acute skeletal muscle spasm. Clinical trials and postmarketing surveillance indicated that it is associated with few serious adverse effects and provides rapid symptomatic relief, making it a cost-effective management option for acute muscle spasm (W. A. Katz & J. Dubé, 1988).

A study on low-dose regimens of cyclobenzaprine hydrochloride for acute skeletal muscle spasm showed that cyclobenzaprine 5 and 10 mg TID regimens were significantly more effective than placebo, with the 5 mg TID regimen being as effective as 10 mg TID but with less sedation (D. Borenstein & S. Korn, 2003).

The binding characteristics of cyclobenzaprine hydrochloride to human serum albumin were studied using biophysical approaches and in silico techniques, revealing that the binding was dominated by intermolecular hydrophobic forces. This provides insight into the pharmaceutical and biochemical aspects of the drug's interaction with major circulatory transport proteins (Mohd Hassan Baig et al., 2019).

Cyclobenzaprine hydrochloride was also studied for its effectiveness in long-term intractable pain with muscle spasm. A double-blind study comparing cyclobenzaprine with diazepam and placebo found significant overall improvement in pain variables for the cyclobenzaprine group, with no serious adverse reactions observed (B. R. Brown & J. Womble, 1978).

In another study, cyclobenzaprine was found to be more effective than placebo in managing back pain, with the effect being modest and accompanied by greater adverse effects. The study suggested that shorter courses of treatment might be more beneficial (R. Browning et al., 2001).

Cyclobenzaprine's ability to act on descending serotonergic systems was examined, indicating that its muscle relaxant effect is due to inhibition of serotonergic descending systems in the spinal cord rather than noradrenergic systems (H. Kobayashi et al., 1996).

Mecanismo De Acción

Target of Action

Cyclobenzaprine-d3 Hydrochloride, also known as Cyclobenzaprine, is a skeletal muscle relaxant that primarily targets the brainstem . It has been shown to antagonize muscarinic receptors (M1, M2, and M3), serotonin 5-HT2 receptors (5-HT2C and 5-HT2B), and histamine H1 receptor .

Mode of Action

This compound mediates its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems . It has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects .

Biochemical Pathways

It is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . This modulation can lead to a reduction in muscle hyperactivity and spasms.

Pharmacokinetics

This compound exhibits a bioavailability of 33-55% . It is majorly metabolized by CYP3A4 and CYP1A2, with minor metabolism by CYP2D6 and N-demethylation . The elimination half-life ranges from 8 to 37 hours , and it is excreted via the kidneys .

Result of Action

The primary result of this compound action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It achieves this by reducing muscle hyperactivity through its action on the brainstem .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may enhance or reduce its effectiveness . Additionally, individual patient characteristics such as age, gender, genetic factors, and overall health status can also influence the drug’s action.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cyclobenzaprine-d3 Hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with various receptors and enzymes. It has been shown to antagonize muscarinic receptors (M1, M2, and M3), serotonin 5-HT2 receptors (5-HT2C and 5-HT2B), and histamine H1 receptors . These interactions are crucial for its muscle relaxant and sedative properties. The compound binds to these receptors with high affinity, inhibiting their activity and leading to muscle relaxation and sedation.

Cellular Effects

This compound affects various cell types and cellular processes. It primarily acts on the central nervous system, particularly the brainstem, to reduce muscle spasms . The compound influences cell signaling pathways by modulating noradrenergic and serotonergic systems, leading to decreased muscle hyperactivity . Additionally, this compound can alter gene expression related to muscle contraction and relaxation, further contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. The compound acts as a non-competitive antagonist at the histamine H1 receptor, which is believed to contribute to its sedative effects . It also inhibits serotonin 5-HT2 receptors and muscarinic receptors, leading to reduced muscle spasms and pain . These interactions result in the modulation of neurotransmitter release and inhibition of tonic somatic motor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its muscle relaxant properties, although its efficacy may decrease with prolonged use. In vitro and in vivo studies have demonstrated consistent effects on cellular function, with no significant long-term adverse effects observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces muscle spasms and pain without significant adverse effects . At higher doses, this compound can cause sedation, dizziness, and other toxic effects . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and adverse effects become more pronounced.

Metabolic Pathways

This compound is extensively metabolized in the liver through oxidative and conjugative pathways . The primary metabolic pathway involves N-demethylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, resulting in the formation of desmethylcyclobenzaprine . The compound’s metabolism affects its pharmacokinetics and overall efficacy, with metabolites contributing to its therapeutic and adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to plasma proteins, particularly human serum albumin . This binding facilitates its transport in the bloodstream and its distribution to target tissues. The compound’s high plasma protein binding rate (93%) influences its bioavailability and duration of action . This compound accumulates in muscle tissues, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound involves its distribution to specific cellular compartments, including the cytoplasm and cell membrane . The compound’s interaction with cellular receptors and enzymes occurs at these sites, influencing its activity and function. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic effects.

Propiedades

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661877 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184983-42-3 | |

| Record name | Cyclobenzaprine-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1184983-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)